Methyl gallate
Overview
Description
Methyl gallate is a phenolic compound and the methyl ester of gallic acid. It is naturally found in various plants, including Terminalia myriocarpa, Bergenia ciliata, and Geranium niveum . This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
Methyl gallate (MG) is a prevalent polyphenol in the plant kingdom . It primarily targets the Mitogen-Activated Protein Kinases (MAPK) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways . It also targets the bacterial ClpP protease , which plays a significant role in bacterial proteostasis .
Mode of Action
MG interacts with its targets and modulates molecular pathways crucial for inflammation development . It inhibits cytokines production and NF-κB activity by RAW 264.7 cells stimulated with zymosan, Pam3CSK 4 or LPS . Moreover, pretreatment with MG decreases IκB degradation, nuclear translocation of NF-κBp65, c-jun and c-fos, and ERK1/2, p38, and JNK phosphorylation . In the case of bacterial ClpP protease, MG might inhibit the activity of ClpP, consequently disturbing bacterial proteostasis .
Biochemical Pathways
MG affects several biochemical pathways. It inhibits the MAPK and NF-κB signaling pathways, which are crucial for inflammation development . MG also impacts the protocatechuate (PCA) 4,5-cleavage pathway, one of the key catabolic routes for the degradation of various aromatic compounds .
Pharmacokinetics
It’s known that mg shows anti-proliferative effects both in vitro and in vivo .
Result of Action
MG has a promising anti-inflammatory effect . It inhibits zymosan-induced paw edema and hyperalgesia . In the context of cancer, MG suppresses the migration, invasion, and epithelial-mesenchymal transition of hepatocellular carcinoma cells .
Action Environment
The action, efficacy, and stability of MG can be influenced by environmental factors. For instance, MG is found in the fruit extract of Paeonia anomala and is also found in wine . The degradation pathways for MG can be influenced by the presence of other organic matter of terrestrial origin .
Biochemical Analysis
Biochemical Properties
Methyl gallate interacts with various enzymes and proteins. It has been shown to inhibit tannase, an enzyme that breaks down tannins . Additionally, it has been found to interact with proteins involved in the MAPK and NF-κB signaling pathways .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It possesses strong antioxidant activity and lipid peroxidation inhibitory activity . It has been found to inhibit cell cytotoxicity and reactive oxygen species (ROS) production induced by oxidative stress . It also influences cell function by modulating signal pathways such as p38 and decreasing mitochondrial-mediated cell death .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It has been shown to inhibit the activity of NF-κB by decreasing IκB degradation and nuclear translocation of NF-κBp65, c-jun, and c-fos . It also affects the phosphorylation of ERK1/2, p38, and JNK .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, it has been found to recover the viability of human umbilical vein endothelial cells (HUVECs) damaged by H2O2 treatment . It also reduces lipid peroxidation and decreases the internal ROS level elevated by H2O2 treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, in a study on experimental colitis in Sprague–Dawley rats, this compound at doses of 100 and 300 mg/kg significantly reduced colon weight/length ratio and macroscopic lesion score .
Metabolic Pathways
This compound is involved in the protocatechuate 4,5-cleavage pathway, a key catabolic route for the degradation of various aromatic compounds . In this pathway, the aromatic ring of protocatechuate is initially cleaved by protocatechuate 4,5-dioxygenase, and the resultant product is degraded to pyruvate and oxaloacetate .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that this compound can be transported and distributed within cells and tissues. For instance, it has been found to be abundantly accumulated in the peroxisome of tea leaves .
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl gallate can be synthesized through the esterification of gallic acid with methanol. This reaction typically involves the use of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced by the esterification of gallic acid with methanol in the presence of an acid catalyst. The reaction mixture is heated under reflux, and the product is purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl gallate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl groups are replaced by other functional groups.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of quinones.
Reduction: Reduction typically results in the formation of this compound derivatives with reduced hydroxyl groups.
Substitution: Substitution reactions can produce various esters and ethers of this compound.
Scientific Research Applications
Comparison with Similar Compounds
Gallic Acid: The parent compound of methyl gallate, known for its strong antioxidant properties.
Propyl Gallate: An ester of gallic acid used as an antioxidant in food preservation.
Ethyl Gallate: Another ester of gallic acid with similar antioxidant properties.
Properties
IUPAC Name |
methyl 3,4,5-trihydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O5/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,9-11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSFWRHWHYMIOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059189 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS] | |
Record name | Gallic acid methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20817 | |
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Vapor Pressure |
0.00000178 [mmHg] | |
Record name | Gallic acid methyl ester | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20817 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
99-24-1 | |
Record name | Methyl gallate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=99-24-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Gallic acid methyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099241 | |
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Record name | 99-24-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363001 | |
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Record name | Benzoic acid, 3,4,5-trihydroxy-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3,4,5-trihydroxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.492 | |
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Record name | METHYL GALLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/623D3XG80C | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the exact mechanisms of action vary depending on the biological system, Methylgallate often acts as an antioxidant. [, ] It exhibits this activity by scavenging free radicals like superoxide, hydrogen peroxide, hydroxyl radicals, and peroxyl radicals. [] In certain contexts, it can inhibit specific enzymes, like pancreatic lipase, leading to potential anti-obesity effects. [] In cancer cell lines, Methylgallate has been shown to induce apoptosis, potentially by halting the cell cycle at the S-phase. []
ANone: Methylgallate (also known as methyl 3,4,5-trihydroxybenzoate) possesses the following characteristics:
- NMR Spectroscopy (1H and 13C): Used to determine the structural arrangement of atoms within the molecule. [, , , , ]
- Mass Spectrometry (MS): Provides information about the molecule's mass and fragmentation pattern. [, , , , ]
- Infrared Spectroscopy (IR): Offers insights into the functional groups present in the molecule. [, ]
A: Research suggests Methylgallate forms complexes with dipalmitoylphosphatidylcholine (DPPC), a major component of cell membranes. [] The acyl chain length of Methylgallate (C1-C3) seems critical for this interaction. [] In model systems mimicking food reactions, Methylgallate demonstrates reactivity with sugar fragments, suggesting potential applications in food preservation. []
A: Yes, computational studies have investigated Methylgallate's potential as an inhibitor of SARS-CoV-2 proteins. [] Molecular docking simulations revealed favorable binding affinities to both the NSP10/NSP16 methyltransferase and the main protease of the virus. [] These in silico findings highlight Methylgallate as a potential target for further experimental validation.
A: Research suggests the length of the acyl chain in Methylgallate analogs influences its interaction with DPPC. [] Compounds with acyl chain lengths of C1-C3, like Methylgallate, exhibit distinct interactions compared to those with longer chains. [] This highlights the importance of acyl chain length in modulating the biological activity of Methylgallate and its analogs. In the context of anti-inflammatory activity, the presence of the gallate moiety appears crucial for inhibiting prostaglandin E2 production. []
ANone: Specific SHE regulations regarding Methylgallate may vary depending on the region and intended application. It's crucial to consult relevant regulatory bodies and safety data sheets for comprehensive information.
A: Early research on Methylgallate primarily focused on its role as an intermediate in the microbial degradation of lignin-derived aromatic compounds. [, , , ] Studies elucidated the metabolic pathways involved and identified key enzymes responsible for Methylgallate transformation in bacteria like Pseudomonas putida and Sphingomonas paucimobilis SYK-6. [, , , , , , , , , ] More recently, research has expanded to investigate Methylgallate's potential bioactivities, including antioxidant, anti-inflammatory, and anticancer properties. [, , , , , , , , , ]
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